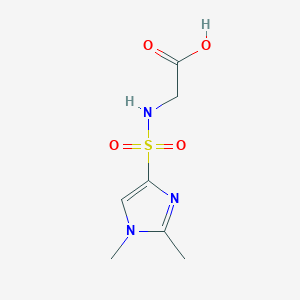![molecular formula C13H21Cl2FN2O B1531219 2-[1-(4-Fluorobenzyl)-2-piperazinyl]ethanol dihydrochloride CAS No. 1273578-05-4](/img/structure/B1531219.png)
2-[1-(4-Fluorobenzyl)-2-piperazinyl]ethanol dihydrochloride
Übersicht
Beschreibung
2-[1-(4-Fluorobenzyl)-2-piperazinyl]ethanol dihydrochloride, also known as FBE-PED, is a novel compound synthesized from the reaction of 4-fluorobenzaldehyde, 2-piperazineethanol, and hydrochloric acid. FBE-PED is a member of the piperazine family and is a versatile compound that has been used in various scientific research applications.
Wissenschaftliche Forschungsanwendungen
Analgesic Activity
Research has demonstrated that compounds structurally related to 2-[1-(4-Fluorobenzyl)-2-piperazinyl]ethanol dihydrochloride, such as dl-erythro-1-phenyl-2-(o-chlorophenyl)-2-[4-(p-methoxybenzyl)-1-piperazinyl] ethanol dihydrochloride, exhibit significant analgesic activity in experimental animals without the risk of significant morphine-like physical dependence. The analgesic potency of these compounds is notably superior to aminopyrine and approximately half that of codeine, highlighting their potential therapeutic benefits in pain management (Nakamura et al., 1979).
Synthesis and Pharmaceutical Application
The compound's structural framework has been utilized in synthesizing enantiomerically-enriched trichloromethyl-containing alcohols, which are regioselectively transformed into 1-substituted piperazinones through modified Jocic reactions. This synthetic route preserves stereochemical integrity and is crucial for creating important pharmaceutical compounds, including a known PGGTase-I inhibitor intermediate (Perryman et al., 2015).
Chiral Resolution in Synthesis
Another application is found in the synthesis of potential anti-psychotic agents, where α-(3-Chloropropyl)-4-fluorobenzenemethanol, a structural analogue, is resolved using lipase-catalyzed acetylation or hydrolysis. This process yields high optical purity of the S- and R-alcohols, which are crucial intermediates for synthesizing such agents (Hanson et al., 1994).
Antifungal Activity
A series of 1H-1,2,4-triazole alcohols bearing the N-(halobenzyl)piperazine carbodithioate moiety, structurally related to this compound, have shown potent antifungal properties. Particularly, the N-(4-chlorobenzyl) derivative exhibited significant activity against various Candida species, with minimal toxicity, positioning it as a promising lead in antifungal drug discovery (Mahmoudi et al., 2019).
Eigenschaften
IUPAC Name |
2-[1-[(4-fluorophenyl)methyl]piperazin-2-yl]ethanol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2O.2ClH/c14-12-3-1-11(2-4-12)10-16-7-6-15-9-13(16)5-8-17;;/h1-4,13,15,17H,5-10H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABSSLSBQEPXMMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CN1)CCO)CC2=CC=C(C=C2)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21Cl2FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2,2,2-trifluoroethyl N-[3-(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)phenyl]carbamate](/img/structure/B1531144.png)
![2,2,2-trifluoroethyl N-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]carbamate](/img/structure/B1531145.png)
amine hydrochloride](/img/structure/B1531146.png)


![Potassium benzyl N-[2-(trifluoroboranuidyl)ethyl]carbamate](/img/structure/B1531151.png)


![1-({[(Tert-butoxy)carbonyl]amino}amino)-2,2,2-trifluoroethan-1-ol](/img/structure/B1531156.png)

